![molecular formula C16H24N2O2 B3082311 Tert-butyl 4-o-tolylpiperazine-1-carboxylate CAS No. 1121596-60-8](/img/structure/B3082311.png)
Tert-butyl 4-o-tolylpiperazine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like Tert-butyl 4-o-tolylpiperazine-1-carboxylate would likely consist of a piperazine ring substituted with a tert-butyl carboxylate group and a tolyl group.Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, tert-butyl compounds are generally non-polar and hydrophobic, while piperazine rings can participate in hydrogen bonding .Scientific Research Applications
Synthesis and Chemical Properties
Stereoselective Synthesis : Tert-butyl 4-o-tolylpiperazine-1-carboxylate is involved in the stereoselective synthesis of piperidine derivatives, particularly those fused with oxygen heterocycles. This process includes the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, leading to N-Boc piperidine derivatives with high stereoselectivity (Moskalenko & Boev, 2014).
3-Allylation : The compound is used in the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, producing tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These serve as promising synthons for creating diverse piperidine derivatives (Moskalenko & Boev, 2014).
Molecular Structure Studies : The molecular structures of related compounds, such as 4-tert-butylpyrazoles, have been examined to understand the structural implications of tert-butyl substitution (Trofimenko et al., 2001).
Stereochemistry Research : Research on tert-butyl 4-o-tolylpiperazine-1-carboxylate derivatives has contributed to understanding stereochemistry, as seen in the synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates (Boev et al., 2015).
Pharmaceutical Intermediates : The compound has been utilized as an intermediate in synthesizing novel protein tyrosine kinase inhibitors, highlighting its importance in pharmaceutical research (Xin-zhi, 2011).
Applications in Crystallography and Material Science
Crystal Structure Analysis : The crystal structure of related compounds, such as tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, has been studied to understand the configurations and hydrogen bonding in such molecules (Kolter et al., 1996).
Photomechanical Microcrystals : Derivatives of tert-butyl esters, such as 4-fluoroanthracene-9-carboxylic acid, have been used to grow highly branched photomechanical microcrystals. These crystals display unique properties like reversible motion under UV light, with potential applications in material science (Al‐Kaysi et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(2-methylphenyl)piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-7-5-6-8-14(13)17-9-11-18(12-10-17)15(19)20-16(2,3)4/h5-8H,9-12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBKAWVRUDWXDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-o-tolylpiperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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